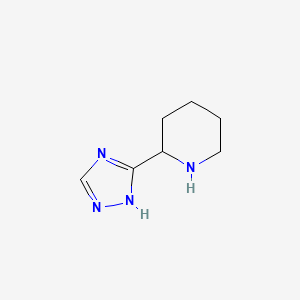

![molecular formula C30H19Br B3030701 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene CAS No. 944801-33-6](/img/structure/B3030701.png)

9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene

Descripción general

Descripción

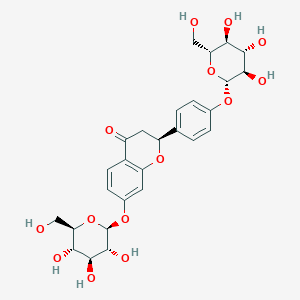

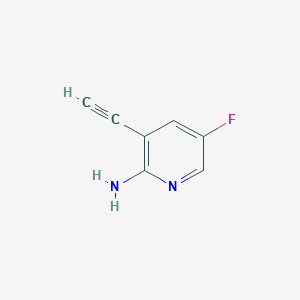

The compound 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene, hereafter referred to as BNA, is a novel luminescent material that has been synthesized for potential applications in organic electronics, particularly in the field of electroluminescence. The synthesis of BNA involves a Suzuki Cross-coupling reaction, which is a palladium-catalyzed cross-coupling process between organic bromides and boronic acids. This method is widely used due to its efficiency and the mild reaction conditions it requires .

Synthesis Analysis

BNA is synthesized through a Suzuki Cross-coupling reaction, which is a preferred method for creating carbon-carbon bonds in the synthesis of complex organic molecules. The starting materials for the synthesis of BNA are 9-bromo-anthracene and naphthalene-2-boronic acid. The reaction is facilitated by a palladium catalyst, which is a common choice for such coupling reactions due to its ability to efficiently mediate the formation of the desired carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of BNA has been characterized using various spectroscopic techniques. Proton nuclear magnetic resonance ((1)H NMR) spectroscopy provides information about the hydrogen atoms within the molecule, indicating the successful formation of the desired product. Infrared (IR) spectroscopy offers insights into the functional groups present in the compound, while UV-visible (UV-vis) spectroscopy helps in understanding the electronic transitions within the molecule. These techniques collectively confirm the structure of BNA .

Chemical Reactions Analysis

The photophysical processes of BNA have been studied to understand its behavior under various conditions. The compound exhibits solvatochromism, which is the ability to change color depending on the polarity of the solvent. This property is significant for applications in optoelectronic devices where environmental sensitivity is required. BNA emits blue and blue-violet light, and its emission spectra show a solvent effect, with a slight blue shift and change in fluorescence intensity as the solvent polarity increases. Additionally, the fluorescence of BNA can be quenched by electron donors like N,N-dimethylaniline (DMA), following the Stern-Volmer equation, which describes the quenching of fluorescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of BNA are crucial for its potential applications in organic electronics. The compound's luminescent properties are of particular interest. The UV-Vis absorption spectra of BNA show two absorption bands, which are characteristic of the E and B bands, with the absorption edge at 420 nm. Upon excitation, BNA emits blue light with a peak at 440 nm, indicating its suitability as a blue-emitting material for electroluminescent devices. The solvatochromic behavior and the quenching effects observed in BNA's fluorescence also contribute to its potential utility in various applications .

Aplicaciones Científicas De Investigación

Luminescent Properties and Solvent Effects

A novel luminescent compound, 9-bromo-10-naphthalen-2-yl-anthracene (BNA), synthesized via Suzuki Cross-coupling reaction, exhibits blue and blue-violet light emissions. The emission spectra are influenced by solvent polarity, showing a slight blue shift and changes in fluorescence intensity with increasing solvent polarity. This compound's light emission can be quenched by electron donors such as N,N-dimethylaniline, following the Stern-Volmer equation (Guo, Jin, & Liu, 2007).

Electroluminescence in OLEDs

Several studies have focused on the use of anthracene derivatives, including 9-bromo-10-naphthalenyl-anthracene, in organic electroluminescent applications, particularly for organic light-emitting diodes (OLEDs). These compounds are noted for their high thermal stability, electrochemical reversibility, and wide band gap, making them suitable for blue OLEDs. The UV/fluorescence solution spectra of these compounds show strong emissions at various wavelengths, suggesting their viability as OLED materials (Sarsah et al., 2013).

Enhanced OLED Performance

Further research indicates that modifications to the anthracene core can significantly affect OLED performance. For instance, the introduction of a fluorescent anthracene unit at specific positions of certain molecules leads to high luminescence efficiency and excellent stability, making them promising materials for electroluminescent devices. Such modifications can influence the electrical field polarization of the device and improve luminous current efficiency (Zhuang et al., 2014).

Applications in Exciton Generation for OLEDs

Anthracene cored molecules, including those incorporating naphthalenyl-anthracene, have been synthesized for use as efficiency enhancement layers in blue fluorescent OLEDs. These molecules facilitate a triplet-triplet annihilation process, resulting in enhanced external quantum efficiency and color coordinates, indicative of their effectiveness in OLED applications (Lim et al., 2019).

Chemical Properties and Synthesis

Apart from electroluminescent applications, research also delves into the chemical synthesis and properties of 9-bromo-10-naphthalenyl-anthracene derivatives. These studies focus on the synthesis processes, structural characterization, and the exploration of physical properties relevant to various applications, highlighting the versatility and utility of these compounds in different scientific domains (Jang, Shin, & Chi, 2008).

Propiedades

IUPAC Name |

9-bromo-10-(3-naphthalen-2-ylphenyl)anthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H19Br/c31-30-27-14-5-3-12-25(27)29(26-13-4-6-15-28(26)30)24-11-7-10-22(19-24)23-17-16-20-8-1-2-9-21(20)18-23/h1-19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKJCQNYVLAQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

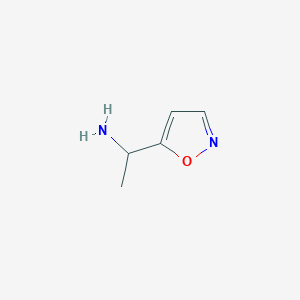

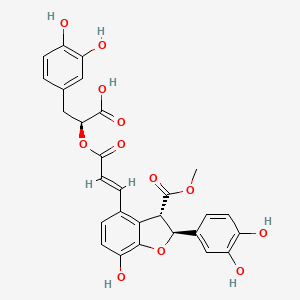

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)

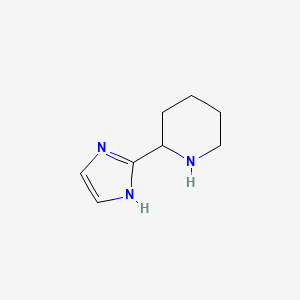

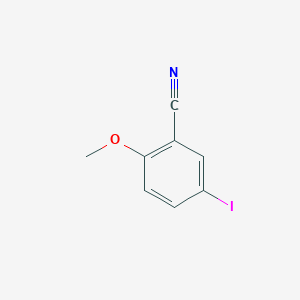

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)

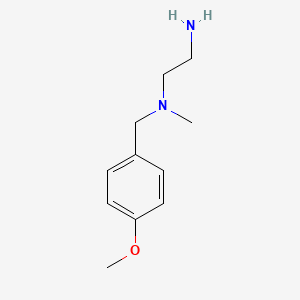

![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)